molecular formula C16H24N2O2 B5065197 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide

Cat. No.: B5065197
M. Wt: 276.37 g/mol
InChI Key: KIAWPTRIMZDBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups and a piperidinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 1-methyl-4-piperidineamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Hydroxylated or carboxylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)acetamide: Lacks the piperidinyl group, potentially altering its biological activity.

    N-(1-methyl-4-piperidinyl)acetamide: Lacks the phenoxy group, which may affect its chemical reactivity and applications.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is unique due to the combination of the phenoxy and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-4-5-15(10-13(12)2)20-11-16(19)17-14-6-8-18(3)9-7-14/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAWPTRIMZDBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.